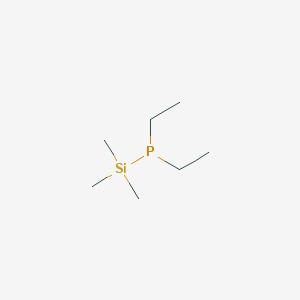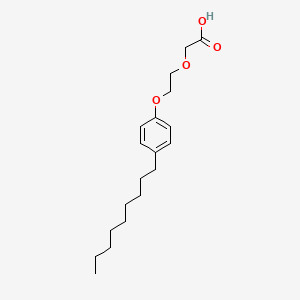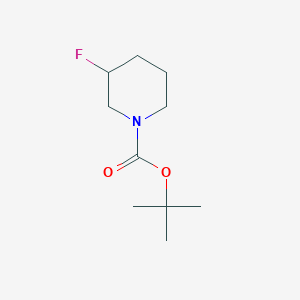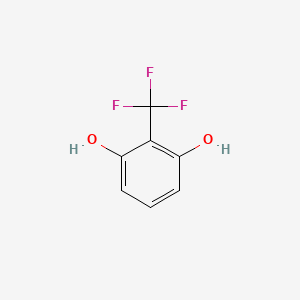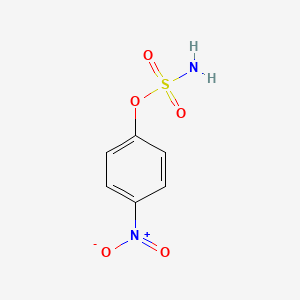
4-Nitrophenyl sulfamate
Übersicht
Beschreibung
4-Nitrophenyl sulfamate is an organic compound with the chemical formula C6H6N2O5S. It is a sulfamate ester derived from 4-nitrophenol and sulfamic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl sulfamate is water molecules in the environment. The compound interacts with water, which acts as a nucleophile .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. In medium acid strength (pH interval 2–5), it reacts by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule . In neutral to moderate alkaline solution (pH ≥ ∼ 6–9), a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester to give N -sulfonylamine [HN SO 2] as an intermediate .
Biochemical Pathways
The biochemical pathway affected by this compound is the hydrolysis pathway. The compound undergoes hydrolysis, leading to the formation of sulfamic acid and phenol as products . In more alkaline solution, further ionization of the conjugate base of the ester occurs to give a dianionic species which expels the aryloxide leaving group to yield the novel N -sulfonylamine anion [ − N SO 2 ] .
Result of Action
The result of the action of this compound is the formation of sulfamic acid and phenol as products in medium acid strength. In more alkaline solutions, the compound leads to the formation of a novel N -sulfonylamine anion .
Action Environment
The action of this compound is highly dependent on the pH of the environment. In medium acid strength, it follows an associative S N 2 (S) mechanism, while in neutral to moderate alkaline solution, it follows a dissociative (E1cB) route . Therefore, environmental factors such as pH and the presence of water molecules significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl sulfamate has been found to interact with various enzymes and proteins. For instance, it has been shown to inactivate sulfatases from various sources, including snail, limpet, and abalone . The nature of these interactions is active-site directed, indicating a specific binding to the active sites of these enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of sulfatases. It has been suggested that water acts as a nucleophile, attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule, leading to sulfamic acid and phenol as products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl sulfamate can be synthesized through the reaction of 4-nitrophenol with sulfamic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl sulfamate undergoes various chemical reactions, including hydrolysis, aminolysis, and reduction .
Common Reagents and Conditions:
Aminolysis: Reaction with amines in non-aqueous solvents such as chloroform or acetonitrile.
Reduction: Catalytic reduction using nanostructured materials in the presence of reducing agents.
Major Products Formed:
Hydrolysis: Sulfamic acid and 4-nitrophenol.
Aminolysis: Corresponding amine derivatives.
Reduction: Reduced forms of the nitro group, such as 4-aminophenyl sulfamate.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl sulfamate has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Phenyl sulfamate
- Benzyl sulfamate
- N-Phenylsulfamate
Comparison: 4-Nitrophenyl sulfamate is unique due to the presence of the nitro group, which influences its reactivity and the types of reactions it undergoes. Compared to phenyl sulfamate and benzyl sulfamate, this compound exhibits different hydrolysis and aminolysis mechanisms due to the electron-withdrawing nature of the nitro group .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) sulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVRSUIOUTBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439616 | |
| Record name | 4-nitrophenyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108555-00-6 | |
| Record name | 4-nitrophenyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



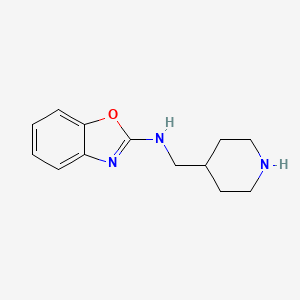
![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)
![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)

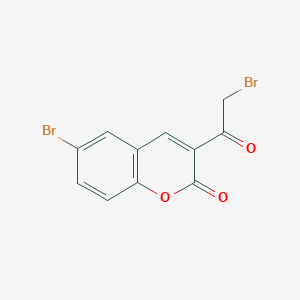
![4-amino-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3045418.png)


![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B3045425.png)
